molecular formula C13H19N3O2 B1198721 4-Nitrosoprocainamide CAS No. 95576-28-6

4-Nitrosoprocainamide

货号: B1198721
CAS 编号: 95576-28-6
分子量: 249.31 g/mol
InChI 键: HVBDBNBRWGIRLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-nitrosoprocainamide is a benzamide obtained via formal condensation of 4-nitrosobenzoic acid and 2-(diethylamino)ethylamine. It is a member of benzamides and a nitroso compound.

科学研究应用

Pharmacological Applications

1.1 Antiarrhythmic Properties

4-Nitrosoprocainamide retains the sodium channel-blocking properties characteristic of procainamide. This makes it a candidate for treating cardiac arrhythmias, particularly in patients who may not respond well to conventional therapies. Studies indicate that derivatives like this compound could exhibit improved efficacy or reduced side effects compared to their parent compounds .

1.2 Metabolomics and Mechanism of Action

Research into the metabolism of procainamide has revealed that its nitroso derivatives, including this compound, may play a role in modulating immune responses and potentially influencing autoimmune conditions like lupus erythematosus . Understanding these metabolic pathways is crucial for developing safer antiarrhythmic therapies.

Toxicological Studies

2.1 Induction of Agranulocytosis

Procainamide is associated with agranulocytosis, a severe decrease in white blood cells that increases infection risk. Studies suggest that the formation of reactive metabolites, including those derived from this compound, may contribute to this adverse effect . Investigating these mechanisms can aid in predicting and mitigating risks associated with long-term procainamide therapy.

2.2 Free Radical Formation

Research indicates that procainamide and its derivatives can induce free radical formation through myeloperoxidase activity, which is linked to various idiosyncratic reactions . Understanding how this compound interacts with cellular components may provide insights into its safety profile and potential therapeutic windows.

Anticancer Research

3.1 Cytotoxicity Against Cancer Cell Lines

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human carcinoma models, suggesting potential as an anticancer agent . Further investigation into its mechanism of action could reveal novel therapeutic pathways.

3.2 Case Studies on Antitumor Activity

  • Study on Human Colon Carcinoma (HCT-116) : Treatment with this compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
  • Liver Carcinoma (HepG2) Models : Similar cytotoxic effects were observed, supporting further exploration into its application in liver cancer therapies .

Data Tables

Application Area Findings
Antiarrhythmic PropertiesRetains sodium channel-blocking effects; potential for improved efficacy
ToxicologyAssociated with agranulocytosis; reactive metabolite formation
Anticancer ActivitySignificant cytotoxic effects against HCT-116 and HepG2 cancer cell lines

属性

CAS 编号

95576-28-6

分子式

C13H19N3O2

分子量

249.31 g/mol

IUPAC 名称

N-[2-(diethylamino)ethyl]-4-nitrosobenzamide

InChI

InChI=1S/C13H19N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,17)

InChI 键

HVBDBNBRWGIRLT-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O

规范 SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=O

Key on ui other cas no.

95576-28-6

同义词

4-nitrosoprocainamide

产品来源

United States

Synthesis routes and methods

Procedure details

The NOPA/water slurry was prepared by dispersing NOPA crystals in water under ambient conditions, and by oven-annealing the slurry in a closed container at a temperature of 70° C. for a time sufficient so as to yield a pourable, translucent, partial-solution of NOPA in water. NOPA was similarly mixed with IPA to yield a completely soluble solution at room temperature. The octanoic acid and NOS compounds were used as received in their neat liquid forms.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrosoprocainamide
Reactant of Route 2
Reactant of Route 2
4-Nitrosoprocainamide
Reactant of Route 3
Reactant of Route 3
4-Nitrosoprocainamide
Reactant of Route 4
Reactant of Route 4
4-Nitrosoprocainamide
Reactant of Route 5
4-Nitrosoprocainamide
Reactant of Route 6
Reactant of Route 6
4-Nitrosoprocainamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。